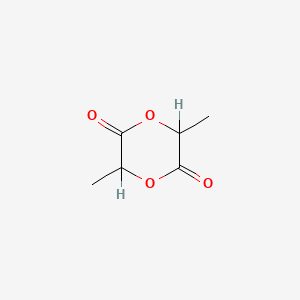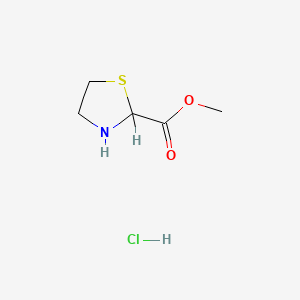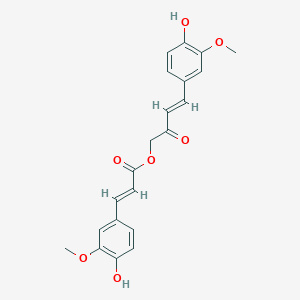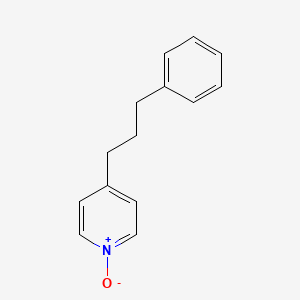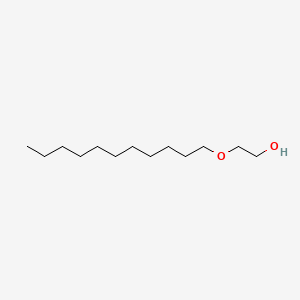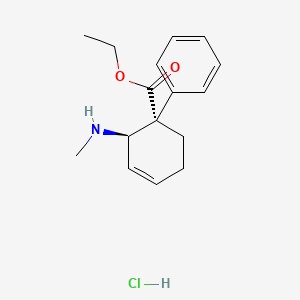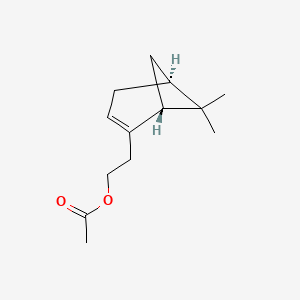
2,4-Dichlorophenylzinc iodide
説明
2,4-Dichlorophenylzinc iodide is a chemical compound with the molecular formula Cl2C6H3ZnI. It has a molecular weight of 338.29 . This compound is typically available as a 0.5M solution in tetrahydrofuran (THF) .
Molecular Structure Analysis
The molecular structure of 2,4-Dichlorophenylzinc iodide can be represented by the SMILES stringClc1ccc([Zn]I)c(Cl)c1 . This indicates that the zinc atom is bonded to an iodine atom and a phenyl ring, which is substituted with two chlorine atoms at the 2 and 4 positions. Physical And Chemical Properties Analysis
2,4-Dichlorophenylzinc iodide has a density of 1.048 g/mL at 25 °C . It’s typically stored at temperatures between 2-8°C . The compound is a brown liquid .科学的研究の応用
1. Toxicology and Mutagenicity Research
2,4-Dichlorophenoxyacetic acid (2,4-D) has been the subject of extensive research in toxicology and mutagenicity. This compound is widely used in agricultural and urban activities for pest control. Studies have advanced rapidly in understanding the specific characteristics of 2,4-D toxicity and mutagenicity. Such research is important for assessing occupational risks, neurotoxicity, herbicide resistance or tolerance, and impacts on non-target species, particularly aquatic ones (Zuanazzi et al., 2020).
2. Environmental Chemistry and Water Treatment
Research on the reactivity of phenolic compounds like 2,4-dichlorophenol in chlorinated waters containing iodide has been conducted. This study is significant for understanding the transformation kinetics of such compounds and their byproducts in water treatment processes. It helps in assessing the impact of these compounds on water quality and developing methods for their removal or degradation (Vikesland et al., 2013).
3. Herbicide Degradation and Environmental Impact
Investigations into the degradation pathways of 2,4-D in environmental settings have been critical. Understanding these pathways aids in developing strategies for mitigating the environmental impact of this herbicide. Studies focus on identifying intermediate compounds formed during degradation and proposing pathways for their transformation (Lu et al., 2006).
4. Molecular Biology and Gene Expression
Research in molecular biology, particularly gene expression, is a probable future focus in the study of 2,4-D's effects. Insights into how 2,4-D affects gene expression can contribute to a better understanding of its mechanisms of action and potential risks (Zuanazzi et al., 2020).
特性
IUPAC Name |
1,3-dichlorobenzene-6-ide;iodozinc(1+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2.HI.Zn/c7-5-2-1-3-6(8)4-5;;/h1-2,4H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNPUGDFAUWALD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=[C-]1)Cl)Cl.[Zn+]I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2IZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorophenylzinc iodide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





